molecular formula C27H24N4O4S B2508624 2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 324044-82-8

2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2508624
CAS No.: 324044-82-8
M. Wt: 500.57
InChI Key: ZIAGVXMOKXSIGG-UHFFFAOYSA-N
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Description

. This compound features a quinoline moiety, a piperazine ring, and a benzo[de]isoquinoline-1,3(2H)-dione structure, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline and piperazine derivatives. One common approach is to first synthesize quinolin-8-ylsulfonyl chloride, which is then reacted with piperazine to form the corresponding sulfonamide. Subsequent alkylation with an appropriate ethyl halide introduces the ethyl group, followed by cyclization to form the benzo[de]isoquinoline-1,3(2H)-dione core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure consistent quality and yield. Additionally, green chemistry principles such as solvent recycling, energy-efficient reactions, and the use of environmentally benign reagents would be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline and benzo[de]isoquinoline-1,3(2H)-dione moieties can be oxidized to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can be performed on the quinoline and dione groups to yield reduced forms.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives, which can be further functionalized.

  • Reduction: : Reduced quinoline and dione derivatives.

  • Substitution: : Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.

  • Medicine: : It may have applications in drug discovery, particularly as a lead compound for the development of new drugs targeting specific diseases.

  • Industry: : Its unique chemical structure makes it suitable for use in materials science, such as the development of new polymers or coatings.

Comparison with Similar Compounds

This compound is unique due to its specific combination of quinoline, piperazine, and benzo[de]isoquinoline-1,3(2H)-dione structures Similar compounds might include other quinoline derivatives, piperazine-based drugs, or benzo[de]isoquinoline derivatives

List of Similar Compounds

  • Quinoline derivatives

  • Piperazine-based drugs

  • Benzo[de]isoquinoline derivatives

Properties

IUPAC Name

2-[2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c32-26-21-9-1-5-19-6-2-10-22(24(19)21)27(33)31(26)18-15-29-13-16-30(17-14-29)36(34,35)23-11-3-7-20-8-4-12-28-25(20)23/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAGVXMOKXSIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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